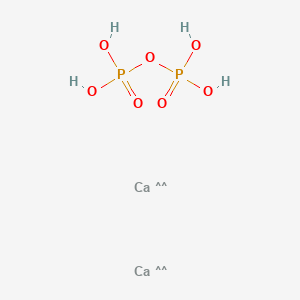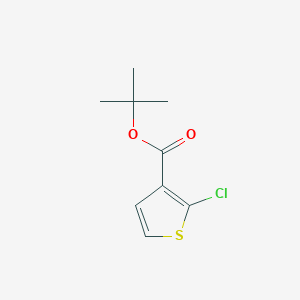
Disodium hydrate D-mannose 6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium hydrate D-mannose 6-phosphate is an organic compound derived from D-mannose and phosphoric acid. It is a white crystalline powder that is soluble in water and has diverse physiological roles. This compound is commonly used in biochemical research and has applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium hydrate D-mannose 6-phosphate is synthesized by reacting D-mannose with phosphoric acid in the presence of sodium ions. The reaction typically involves dissolving D-mannose in water, followed by the addition of phosphoric acid and sodium hydroxide. The mixture is then subjected to crystallization, filtration, and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The compound is then packaged and stored under appropriate conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Disodium hydrate D-mannose 6-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in metabolic pathways and biochemical processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mannose derivatives, while reduction can produce reduced sugar alcohols .
Aplicaciones Científicas De Investigación
Disodium hydrate D-mannose 6-phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in analytical chemistry.
Biology: The compound is utilized in studies related to carbohydrate metabolism, glycosylation pathways, and cellular signaling.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in targeting lysosomal enzymes and treating metabolic disorders.
Industry: It is employed in the production of pharmaceuticals, food additives, and cosmetic products.
Mecanismo De Acción
The mechanism of action of disodium hydrate D-mannose 6-phosphate involves its role as a phosphorylated aldohexose. It can be converted to glucose for energy production, transformed into mannitol as an osmolyte or metabolic store, or directed to the N-glycosylation pathway. The compound also acts as a ligand for cation-dependent and cation-independent receptors, binding to mannose receptor homology domains on proteins .
Comparación Con Compuestos Similares
- D-glucose 6-phosphate disodium salt hydrate
- α-D-glucose 1-phosphate disodium salt hydrate
- α-D-glucose 1-phosphate dipotassium salt hydrate
Comparison: Disodium hydrate D-mannose 6-phosphate is unique due to its specific role in mannose metabolism and its involvement in glycosylation pathways. While similar compounds like D-glucose 6-phosphate and α-D-glucose 1-phosphate are also involved in carbohydrate metabolism, this compound has distinct physiological roles and binding properties .
Propiedades
Fórmula molecular |
C6H13Na2O10P |
|---|---|
Peso molecular |
322.11 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5+,6?;;;/m1.../s1 |
Clave InChI |
UUWJZXLTPORJKW-XTAHGNKUSA-L |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)


![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)

